pep2-AVKI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pep2-AVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 at the C-terminal PDZ site to protein interacting with C kinase (PICK1). This compound does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long-term depression (LTD) .
科学的研究の応用
pep2-AVKI has significant applications in scientific research, particularly in neuroscience and pharmacology. It is used to study the role of AMPA receptor subunit GluA2 in synaptic plasticity and long-term depression (LTD). By inhibiting the interaction between GluA2 and PICK1, researchers can investigate the molecular mechanisms underlying synaptic transmission and plasticity .
作用機序
Target of Action
Pep2-AVKI is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the protein interacting with C kinase (PICK1) . The primary target of this compound is the C-terminal PDZ site of the GluA2 subunit of the AMPA receptor .
Mode of Action
This compound operates by selectively disrupting the interaction between the GluA2 subunit of the AMPA receptor and PICK1 .
Biochemical Pathways
The action of this compound affects the regulation of AMPA receptors at synapses. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The disruption of the interaction between GluA2 and PICK1 by this compound can influence this regulation .
Pharmacokinetics
As a peptide, it is soluble in water up to 2 mg/ml , which may influence its bioavailability.
Result of Action
This suggests that the compound’s action primarily affects the regulation of AMPA receptors without directly influencing their function .
生化学分析
Biochemical Properties
Pep2-AVKI interacts with the GluA2 subunit of the AMPA receptor and PICK1 . This interaction is selective and does not affect the binding of GluA2 to other proteins such as GRIP or ABP . The nature of this interaction is inhibitory, preventing the binding of GluA2 to PICK1 .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on AMPA receptor function. By disrupting the binding of the GluA2 subunit to PICK1, this compound can modulate AMPA receptor-mediated cell signaling pathways . This does not increase the AMPA current amplitude or affect long-term depression (LTD) .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting the binding of the GluA2 subunit of the AMPA receptor to PICK1 . This disruption does not affect the binding of GluA2 to other proteins such as GRIP or ABP .
Temporal Effects in Laboratory Settings
It is known that this compound does not increase the AMPA current amplitude or affect LTD .
Metabolic Pathways
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it may be involved in pathways related to AMPA receptor function .
Subcellular Localization
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it is likely to be found in regions of the cell where these proteins are present .
準備方法
Synthetic Routes and Reaction Conditions
pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .
化学反応の分析
Types of Reactions
pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .
類似化合物との比較
Similar Compounds
pep2-SVKI: Another peptide inhibitor that targets the same PDZ domain but with a different sequence.
pep2-EVKI: Similar in structure but with a different amino acid substitution.
Uniqueness
pep2-AVKI is unique in its selective inhibition of the GluA2-PICK1 interaction without affecting other protein interactions or increasing AMPA current amplitude. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological processes .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUKHPKIVEQLX-OCXIBOJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1268.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。